GBR-12783

Descripción general

Descripción

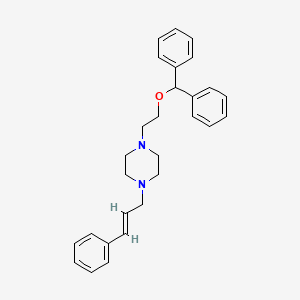

GBR-12783 es un psicoestimulante que actúa como un inhibidor selectivo de la recaptación de dopamina . Su estructura química consiste en un anillo de piperazina con dos sustituyentes aromáticos: un grupo difenilmetoxietílico y un grupo fenilpropenilo. Este es el nombre IUPAC para this compound: 1-[2-(Difenilmetoxi)etil]-4-[(2E)-3-fenilprop-2-en-1-il]piperazina.

Aplicaciones Científicas De Investigación

GBR-12783 has been studied extensively for its effects on dopamine reuptake. Its applications include:

Neuroscience Research: Investigating dopamine transporters and their role in neurotransmission.

Behavioral Studies: Assessing its impact on locomotor activity, memory, and cognition.

Drug Development: Potential therapeutic applications for conditions related to dopamine dysregulation.

Mecanismo De Acción

GBR-12783 inhibe selectivamente la recaptación de dopamina al unirse a los transportadores de dopamina. Esto lleva a un aumento de los niveles de dopamina extracelular, afectando el estado de ánimo, la motivación y las vías de recompensa. El mecanismo del compuesto involucra interacciones con la proteína transportadora de dopamina y las vías de señalización posteriores.

Análisis Bioquímico

Biochemical Properties

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the binding of lectins to HIV-1 glycoproteins . This interaction is crucial as it potentially inhibits HIV-1-induced syncytium formation and viral infectivity without cytotoxicity . The compound’s ability to reduce Con A binding to gp120 of HIV-1 highlights its potential in antiviral research .

Cellular Effects

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 glycoproteins can lead to reduced viral infectivity, thereby impacting the overall cellular response to viral infections . Additionally, the compound’s effects on lectin binding suggest its potential role in altering cell surface interactions and signaling pathways .

Molecular Mechanism

The molecular mechanism of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine involves several binding interactions with biomolecules. It inhibits enzyme activity by binding to specific sites on the enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its ability to reduce Con A binding to gp120 of HIV-1 suggests that it interferes with the normal binding interactions required for viral infectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues . Its degradation over time can lead to a reduction in its efficacy, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting viral infectivity without causing cytotoxicity . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy profiles .

Metabolic Pathways

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells . Understanding these pathways is crucial for determining the compound’s potential therapeutic applications and predicting its behavior in biological systems .

Transport and Distribution

The transport and distribution of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the sites of its interactions with biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Rutas de Síntesis: GBR-12783 se puede sintetizar a través de varias rutas. Un método común implica la condensación de 1-(2-hidroxietil)piperazina con 2-(difenilmetoxi)acetaldehído, seguida de la reducción de la imina resultante. Las condiciones de reacción típicamente involucran la reflujo de los reactivos en un solvente apropiado (por ejemplo, etanol o metanol) con un agente reductor (por ejemplo, borohidruro de sodio).

Producción Industrial: Los métodos de producción a escala industrial para this compound no están ampliamente documentados. la ruta sintética mencionada anteriormente se puede adaptar para la producción a gran escala con modificaciones adecuadas.

Análisis De Reacciones Químicas

GBR-12783 experimenta varios tipos de reacciones:

Oxidación: Puede ser oxidado para formar su cetona correspondiente u otros productos de oxidación.

Reducción: La reducción del grupo cetona puede producir aminas secundarias o terciarias.

Sustitución: this compound puede experimentar reacciones de sustitución nucleofílica en el nitrógeno de piperazina u otros grupos funcionales.

Los reactivos y condiciones comunes varían dependiendo de la reacción específica. Por ejemplo, la oxidación puede involucrar oxidantes suaves como el peróxido de hidrógeno, mientras que la reducción podría usar hidruros metálicos (por ejemplo, hidruro de aluminio y litio). Los principales productos incluyen derivados con sustituyentes modificados.

4. Aplicaciones en Investigación Científica

This compound ha sido estudiado extensamente por sus efectos sobre la recaptación de dopamina. Sus aplicaciones incluyen:

Investigación en Neurociencia: Investigando los transportadores de dopamina y su papel en la neurotransmisión.

Estudios de Comportamiento: Evaluando su impacto en la actividad locomotora, la memoria y la cognición.

Desarrollo de Medicamentos: Posibles aplicaciones terapéuticas para condiciones relacionadas con la desregulación de la dopamina.

Comparación Con Compuestos Similares

GBR-12783 comparte similitudes con otros inhibidores de la recaptación de dopamina, como Vanoxerine, GBR-12935, GBR-13069 y GBR-13098. sus características estructurales únicas lo diferencian de estos compuestos.

Propiedades

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBDGHFDKJITGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043741 | |

| Record name | GBR 12783 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67469-57-2 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GBR 12783 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

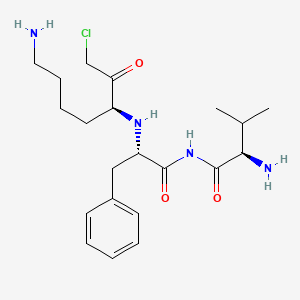

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)

![[1-(4,5-Diphenyl-2-thienyl)ethylideneamino]thiourea](/img/structure/B1232593.png)